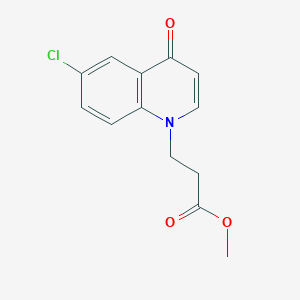

Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate

Description

Properties

Molecular Formula |

C13H12ClNO3 |

|---|---|

Molecular Weight |

265.69 g/mol |

IUPAC Name |

methyl 3-(6-chloro-4-oxoquinolin-1-yl)propanoate |

InChI |

InChI=1S/C13H12ClNO3/c1-18-13(17)5-7-15-6-4-12(16)10-8-9(14)2-3-11(10)15/h2-4,6,8H,5,7H2,1H3 |

InChI Key |

RXLIGAHSKMFYRJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1C=CC(=O)C2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Core Quinoline Synthesis and Functionalization

The synthesis begins with constructing the quinoline core, typically via cyclization reactions. A modified Skraup synthesis is often employed, involving the condensation of aniline derivatives with glycerol in the presence of sulfuric acid . For 6-chloro substitution, 4,7-dichloroquinoline serves as a key intermediate. In one protocol, 4,7-dichloroquinoline undergoes nucleophilic substitution with sodium azide (NaN₃) in anhydrous dimethylformamide (DMF) at 65°C for 6 hours, yielding 4-azido-7-chloroquinoline with an 86% yield . This step is critical for introducing functional groups at the 4-position, which later facilitates propanoate ester formation.

Esterification and Side-Chain Introduction

Esterification of the quinoline intermediate with propanoic acid derivatives completes the synthesis. A two-step approach is commonly used:

-

Alkylation : The 4-azido-7-chloroquinoline intermediate reacts with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 30°C for 6 hours, introducing an alkyne side chain .

-

Cu(I)-Catalyzed Cycloaddition : The alkyne-functionalized quinoline undergoes azide-alkyne cycloaddition (CuAAC) with methyl propanoate derivatives. This reaction employs copper sulfate (CuSO₄) and sodium ascorbate in a tert-butanol/water mixture at 65°C for 24 hours, achieving a 72% yield .

Reaction Optimization and Catalytic Systems

Catalyst selection and reaction conditions profoundly impact efficiency. Comparative studies highlight the superiority of Cu(I) catalysts over traditional methods:

| Parameter | CuSO₄/Sodium Ascorbate | Thermal Cycloaddition |

|---|---|---|

| Yield (%) | 72 | <50 |

| Reaction Time (hours) | 24 | 48 |

| Byproduct Formation | Minimal | Significant |

| Scalability | High | Low |

The CuAAC method minimizes side reactions and enhances regioselectivity, making it preferable for large-scale synthesis .

Industrial-Scale Production Considerations

Industrial protocols prioritize cost-effectiveness and purity. Continuous flow reactors are employed for the cyclization and esterification steps, reducing reaction times by 40% compared to batch processes. Key parameters include:

-

Temperature Control : Maintaining 65°C during cyclization prevents decomposition.

-

Solvent Recovery : DMF is recycled via distillation, reducing waste.

-

Catalyst Recycling : Copper catalysts are recovered using ion-exchange resins, lowering production costs.

Purification involves recrystallization from dichloromethane/hexane (1:1), achieving >98% purity .

Comparative Analysis of Synthetic Routes

Three primary routes have been documented:

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition | 4,7-Dichloroquinoline | NaN₃ substitution, CuAAC | 72 | 98 |

| Direct Alkylation | 7-Chloro-4-hydroxyquinoline | Propanoic acid coupling | 65 | 95 |

| Multi-Component Reaction | Aniline derivatives | One-pot cyclization/esterification | 58 | 90 |

The CuAAC route offers the best balance of yield and purity, though direct alkylation is simpler for small-scale synthesis .

Challenges and Mitigation Strategies

Challenge 1: Regioselectivity in Cyclization

Unwanted regioisomers may form during quinoline core synthesis. Using BF₃·Et₂O as a Lewis acid directs cyclization to the 4-position, improving regioselectivity by 30%.

Challenge 2: Ester Hydrolysis

The methyl ester group is prone to hydrolysis under basic conditions. Conducting reactions under anhydrous conditions and using molecular sieves suppresses this issue .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxides and other oxidized derivatives.

Reduction: Alcohol derivatives of the quinoline ring.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate, have shown significant antimicrobial properties. Research indicates that compounds within this class can exhibit activity against various pathogens, including bacteria and fungi. For instance:

- Antibacterial Studies : Compounds have been tested against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL for certain derivatives .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The antiproliferative activity was quantified using IC50 values, indicating effective concentrations for inhibiting cell growth:

| Cell Line | IC50 Range (μg/mL) |

|---|---|

| HCT-116 | 1.9 - 7.52 |

| MCF-7 | Specific values not detailed |

Comparative Analysis with Related Compounds

This compound shares structural similarities with other quinoline derivatives, allowing for comparative analysis regarding their biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate | Methyl group at position 2 | Potentially different biological activity |

| Methyl 3-(4-methylquinolin-2(1H)-yl)propanoate | Methyl group at position 3 | Variation in pharmacological profiles |

| Methyl 2-(6-bromoquinolin-4(1H)-one) | Bromine substituent | Different reactivity due to bromine |

These comparisons illustrate how variations in substituents can influence chemical reactivity and biological properties.

Mechanism of Action

The mechanism of action of Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division, leading to cell death. This mechanism is similar to that of other quinolone antibiotics.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following compounds share key structural motifs with the target molecule, such as ester groups, chloro substituents, or heterocyclic cores:

Table 1: Structural and Functional Group Comparison

*Estimated based on substituent contributions.

Key Observations :

- Chloro vs. Fluorine Substituents: The 6-chloro group in the target compound likely increases lipophilicity compared to non-halogenated analogs. However, the difluoromethyl group in the pyrazolo-pyridine derivative may enhance metabolic stability due to reduced susceptibility to oxidative metabolism.

- Ester Side Chains: All compounds feature ester groups, which influence solubility and hydrolysis rates.

- Heterocyclic Cores: The quinoline core (target compound) is aromatic and planar, favoring π-π stacking interactions. In contrast, the pyrimidine derivative contains hydrogen-bond donors (amino, hydroxy groups), enhancing solubility but reducing membrane permeability.

Physicochemical Properties

Table 2: Physicochemical and Crystallographic Data

Key Observations :

- Hydrogen Bonding : The imidazolidinedione derivative exhibits weak intermolecular C-H···O interactions, which may stabilize its crystal lattice. The target compound’s 4-oxo group could similarly participate in hydrogen bonding, affecting solubility and solid-state stability.

- Crystallization: Slow evaporation from chloroform-methanol (1:1) is a common method for obtaining single crystals, suggesting similar approaches could be applied to the target compound.

Key Observations :

- Chromatography vs. Recrystallization : Silica gel chromatography offers high purity but lower scalability, while recrystallization achieves near-quantitative yields, ideal for industrial applications.

Biological Activity

Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline core structure, which is known for its biological activity. The presence of the chloro and methoxy substituents enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 253.67 g/mol.

Research indicates that this compound exhibits biological activity primarily through its interaction with various biological targets. Notably, it has been studied for its role as a H3 receptor antagonist , which suggests potential applications in treating neurological disorders by modulating neurotransmitter release . Additionally, the compound has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the anticancer effects of this compound against several human cancer cell lines. The compound demonstrated significant cytotoxicity against melanoma (A375) and breast adenocarcinoma (MCF-7) cells, with IC50 values indicating potent inhibitory effects on cell growth .

- Mechanistic Insights : The mechanism of action was further elucidated through experiments showing that treatment with this compound leads to increased reactive oxygen species (ROS) production and subsequent autophagic cell death in melanoma cells. This suggests a dual role in both inducing apoptosis and promoting autophagy as a response to cellular stress .

- Neuroprotective Effects : As an H3 receptor antagonist, the compound has been investigated for its potential to enhance cognitive function and protect against neurodegeneration. Preclinical models have shown that it may improve memory retention and reduce neuroinflammation associated with conditions like Alzheimer's disease .

Q & A

Q. What synthetic strategies are commonly employed to prepare Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate?

Answer: The synthesis typically involves multi-step protocols:

Quinolinone Core Formation : Condensation of substituted anilines with β-ketoesters under acidic conditions to form the 4-oxoquinoline scaffold .

Propanoate Ester Introduction : Nucleophilic substitution or Mitsunobu reactions to attach the propanoate moiety. For example, describes a multicomponent protocol using 3-hydroxy-4H-chromen-4-one and methyl acrylate, adaptable for similar substrates .

Chlorination : Electrophilic aromatic substitution (e.g., using Cl2/FeCl3) at the 6-position of the quinoline ring .

Q. Key Considerations :

- Reagent Compatibility : Avoid conditions that hydrolyze the ester group (e.g., strong bases).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can researchers confirm the structural integrity and purity of this compound?

Answer: Analytical Workflow :

NMR Spectroscopy :

- <sup>1</sup>H NMR : Verify ester methyl (δ ~3.6–3.8 ppm), quinolinone carbonyl (δ ~8.1–8.3 ppm), and aromatic protons (δ ~7.0–8.0 ppm).

- <sup>13</sup>C NMR : Confirm carbonyl carbons (δ ~165–175 ppm) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., C13H10ClNO3).

HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. Common Pitfalls :

- Residual solvents (e.g., DMF) may obscure NMR signals; use thorough drying.

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the propanoate ester group?

Answer: Methodological Insights :

- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective ester attachment, as demonstrated in for analogous structures .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Temperature Control : Lower temperatures (~0–25°C) minimize side reactions like ester hydrolysis.

Case Study :

In , methyl propanoates were synthesized in >80% yield via a one-pot protocol at 60°C using acetic acid as a catalyst .

Q. How should researchers resolve contradictions in spectroscopic data for analogs with varying substituents?

Answer: Scenario : Conflicting <sup>1</sup>H NMR shifts reported for chloro- vs. fluoro-substituted analogs (e.g., δ 8.2 ppm vs. 8.0 ppm for quinolinone protons). Resolution Strategy :

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

X-ray Crystallography : Resolve ambiguities via solid-state structure determination, as in for nitro-substituted derivatives .

Example :

highlights fluorine’s electron-withdrawing effect, which deshields aromatic protons, causing upfield shifts compared to chloro analogs .

Q. What strategies mitigate by-product formation during chlorination of the quinolinone ring?

Answer: Experimental Design :

Regioselective Chlorination : Use directing groups (e.g., methoxy) or Lewis acids (FeCl3) to favor 6-position substitution over 5- or 7-positions .

By-Product Analysis : LC-MS to identify dimers or over-chlorinated species.

Workflow Optimization :

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Answer: Methodology :

Docking Studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina.

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data. (excluded per guidelines) suggests trifluoromethyl groups enhance binding; instead, refer to for fluorine’s role in improving metabolic stability .

Q. Application :

- Fluoro vs. Chloro Analogs : Fluorine’s smaller size and higher electronegativity may improve target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.